REACTION_CXSMILES
|
[C:1]([NH:5][NH2:6])(=O)[CH2:2][OH:3].[CH:7]1([N:10]=[C:11]=S)[CH2:9][CH2:8]1.[OH-].[Na+].[N+]([O-])(O)=O.N1C=CN=N1>N([O-])=O.[Na+].O.CO>[CH:7]1([N:10]2[CH:11]=[N:6][N:5]=[C:1]2[CH2:2][OH:3])[CH2:9][CH2:8]1 |f:2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)NN
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N=C=S
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
compound
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one hour, to which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
STIRRING
|
Details
|
by stirring for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The concentrate was diluted with ethanol (100 ml), to which
|
Type
|
ADDITION
|
Details
|
was added dropwise a 5N aqueous solution of HCl (11 ml) under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
Insoluble substances were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude crystals (6.4 g) of 4-cyclopropyl-5-hydroxymethyl-3-mercapto-4H-1,2,4-triazole
|
Type
|
CUSTOM
|
Details
|
reached 90° C.~100° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled with ice
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with methanol-dichloromethane (1:4)
|
Type
|
CONCENTRATION
|
Details
|
The desired fraction was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C(=NN=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 25.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |